4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, methyl groups, and a pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound can be synthesized through various chemical methods, primarily involving multi-step synthetic routes. The most common synthesis method includes the Suzuki-Miyaura cross-coupling reaction, which effectively combines arylboronic acids with amines in the presence of a palladium catalyst.
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is classified as an organic sulfonamide. Sulfonamides are a group of compounds containing a sulfonamide functional group (-SO2NH2) and are recognized for their antibacterial properties. This particular compound also falls under the category of heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide typically involves:
In industrial applications, continuous flow reactors can be utilized to enhance production efficiency and control over reaction conditions. Advanced purification techniques such as crystallization and chromatography are employed to achieve high-purity products.
The molecular formula for 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is . The structure features:
The compound's molecular weight is approximately 353.25 g/mol. Its specific structural attributes can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide primarily involves its interaction with specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity effectively. This inhibition disrupts metabolic pathways, leading to potential therapeutic effects such as antimicrobial activity.
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide typically appears as a solid at room temperature. Its melting point and solubility characteristics may vary based on purity and specific synthesis conditions.
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions or in the presence of strong acids or bases. Its reactivity profile includes:
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has several notable applications:
4-Bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by the systematic IUPAC name 4-bromo-2,5-dimethyl-N-(pyridin-3-yl)benzenesulfonamide. Its molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of 341.22 g/mol [1]. The structure integrates a benzenesulfonamide core substituted at the 4-position with bromine, at the 2- and 5-positions with methyl groups, and an N-linked pyridin-3-yl moiety. This architecture is captured in the SMILES notation O=S(C1=CC(C)=C(Br)C=C1C)(NC2=CC=CN=C2)=O
[1], which explicitly defines the connectivity and stereoelectronic features.
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | 4-Bromo-2,5-dimethyl-N-(pyridin-3-yl)benzenesulfonamide |
CAS Registry Number | 898654-26-7 |
Molecular Formula | C₁₃H₁₃BrN₂O₂S |
SMILES | O=S(C1=CC(C)=C(Br)C=C1C)(NC2=CC=CN=C2)=O |
Sulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of Prontosil, the first broad-spectrum antibacterial agent. This breakthrough catalyzed extensive research into sulfonamide derivatives for diverse therapeutic applications [3]. The compound 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide emerged from efforts to enhance bioactivity through strategic heterocyclic integration. Innovations in the 2000s, such as arylamine sulfonamides targeting glycogen synthase kinase-3 (GSK-3), underscored the role of pyridinyl substituents in modulating kinase inhibition [2]. Concurrently, Schiff base sulfonamides—synthesized via condensation of sulfadiazine with aldehydes—demonstrated expanded antimicrobial and antitumor profiles, cementing sulfonamides as versatile pharmacophores [3] [8].
Table 2: Evolution of Key Sulfonamide Derivatives
Era | Innovation | Significance |
---|---|---|
1930s | Prontosil (sulfamidochrysoidine) | First systemic antibacterial sulfonamide |
2000s | GSK-3-targeted arylamine sulfonamides | Kinase inhibition for neurodegeneration therapy |
2010–2020s | Schiff base sulfonamide complexes | Enhanced antimicrobial/antitumor activities |
The bromine atom at the benzenesulfonamide’s 4-position exerts dual steric and electronic effects. Its large atomic radius (183 pm) enhances molecular polarizability and influences conformational stability, while its electron-withdrawing nature (σₚ = 0.23) reduces electron density at the sulfonyl group, augmenting electrophilicity [1] [9]. This modification facilitates nucleophilic displacement reactions or metal-catalyzed cross-coupling, enabling downstream derivatization.
The pyridin-3-yl group attached to the sulfonamide nitrogen contributes to bioactivity through hydrogen-bonding and metal coordination. The pyridine nitrogen acts as a hydrogen-bond acceptor, while its aromatic system enables π-stacking with biological targets. This moiety’s basicity (pKₐ ~5.2) enhances solubility under physiological conditions and promotes interactions with enzymes like GSK-3β, where it occupies the ATP-binding pocket [2] [5]. X-ray analyses of analogous compounds (e.g., 4-bromo-2-(1H-pyrazol-3-yl)phenol) reveal planar conformations stabilized by intramolecular hydrogen bonds (e.g., O–H···N, 2.615 Å), a feature likely conserved in this compound [7] [10].
Table 3: Key Structural Features and Functional Impacts
Substituent | Electronic Effect | Role in Bioactivity | Experimental Evidence |
---|---|---|---|
4-Bromo | σₚ = 0.23 (inductive) | Enhances electrophilicity of sulfonamide S=O | DFT studies (MEP surfaces) [3] [8] |
Pyridin-3-yl | Hydrogen-bond acceptor | Targets kinase ATP sites; enables π-stacking | Molecular docking (GSK-3β) [2] [5] |
2,5-Dimethyl | Steric bulk | Shields sulfonamide from metabolic degradation | LogP calculations (hydrophobicity increase) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: